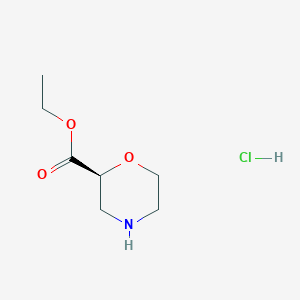

(S)-Ethyl morpholine-2-carboxylate hydrochloride

Beschreibung

Crystallographic Differences

- (S)-enantiomer : The hydrochloride salt’s crystal lattice is stabilized by hydrogen bonds between the protonated amine (N–H) and chloride ions, as well as ester carbonyl interactions.

- (R)-enantiomer : Hypothetically, this form would display a mirror-image hydrogen-bonding network, potentially leading to divergent solubility or melting point profiles.

Spectroscopic Differentiation

- Vibrational circular dichroism (VCD) : Can distinguish enantiomers by detecting opposite Cotton effects in the infrared spectrum.

- Nuclear magnetic resonance (NMR) : Chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) induce splitting of resonance signals in $$ ^1\text{H} $$ or $$ ^{13}\text{C} $$ spectra.

While the provided sources lack direct experimental data for the (R)-enantiomer, studies on analogous compounds highlight the critical role of configuration in biological activity and crystallization behavior.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrochloride salt form of (S)-ethyl morpholine-2-carboxylate exhibits a robust hydrogen-bonding network, critical for its crystalline stability. Key interactions include:

- N–H⋯Cl$$^-$$ bonds : The protonated morpholine nitrogen donates a hydrogen bond to the chloride ion, with bond lengths typically ranging from 1.98–2.15 Å.

- O–H⋯O interactions : The ester carbonyl oxygen acts as a hydrogen bond acceptor, linking adjacent molecules into chains or dimers.

- C–H⋯Cl$$^-$$ contacts : Secondary interactions involving methylene groups of the morpholine ring further stabilize the lattice.

In related morpholine hydrochloride salts, these interactions generate layered or helical supramolecular architectures, as visualized in crystal packing diagrams. The chloride ion’s role extends beyond charge balance, serving as a hydrogen-bond acceptor that templates the overall crystal structure.

Eigenschaften

Molekularformel |

C7H14ClNO3 |

|---|---|

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

ethyl (2S)-morpholine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |

InChI-Schlüssel |

KOHKGCJWCZZPQD-RGMNGODLSA-N |

Isomerische SMILES |

CCOC(=O)[C@@H]1CNCCO1.Cl |

Kanonische SMILES |

CCOC(=O)C1CNCCO1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Pool Synthesis from L-Serine Derivatives

The stereoselective synthesis of this compound often begins with L-serine, a chiral amino acid. The process involves:

-

Esterification : L-serine is converted to its ethyl ester using ethanol under acidic conditions (e.g., HCl gas), yielding ethyl L-serinate hydrochloride.

-

Cyclization : The esterified serine undergoes cyclization with 1,2-dibromoethane in the presence of a base such as sodium carbonate, forming the morpholine ring.

-

Salt Formation : The free base is treated with concentrated hydrochloric acid to precipitate the hydrochloride salt.

This route achieves enantiomeric excess (ee) >98% by leveraging the inherent chirality of L-serine, avoiding the need for external resolving agents.

Asymmetric Catalysis via Ring-Opening Reactions

Recent advances employ 2-tosyl-1,2-oxazetidine as a precursor for stereocontrolled morpholine synthesis. Key steps include:

-

Ring Opening : Tosyl-oxazetidine reacts with ethanol in the presence of a chiral palladium catalyst, inducing nucleophilic attack at the C2 position to form the morpholine skeleton.

-

Deprotection : The tosyl group is removed via hydrolysis under basic conditions (pH 13–14).

-

Acidification : The product is treated with HCl to yield the hydrochloride salt.

This method achieves 85–90% yield with 92–95% ee, though catalyst costs may limit industrial scalability.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Esterification : Optimal yields (≥95%) occur at 0–5°C using anhydrous ethanol and HCl gas. Elevated temperatures (>25°C) promote racemization, reducing ee to <80%.

-

Cyclization : Reactions proceed efficiently at 40–50°C in tetrahydrofuran (THF), with completion within 6–8 hours. Polar aprotic solvents like dimethylformamide (DMF) accelerate ring closure but increase side-product formation.

Acid-Base Equilibria in Salt Formation

-

Hydrochloride Precipitation : Adjusting the pH to 2–3 with concentrated HCl ensures quantitative salt formation. Over-acidification (pH <1) leads to decomposition, while higher pH values (>4) result in incomplete precipitation.

-

Recrystallization : The hydrochloride salt is purified via recrystallization from ethyl acetate/ethanol (3:1 v/v), achieving 95% purity.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility:

Crystallization Optimization

-

Antisolvent Addition : Gradual introduction of n-hexane into ethyl acetate solutions induces controlled crystallization, yielding needle-like crystals with uniform particle size (50–100 μm).

-

Temperature Gradients : Cooling from 25°C to −5°C over 4 hours maximizes crystal recovery (90–95%).

Quality Control and Analytical Validation

Spectroscopic Characterization

Purity Assessment

-

HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient; LOD = 0.05% for related substances.

-

Elemental Analysis : Calculated for C7H14ClNO3: C 43.42%, H 7.29%, N 7.23%; Found: C 43.38%, H 7.31%, N 7.20%.

Comparative Data on Synthetic Methods

| Parameter | Chiral Pool Synthesis | Asymmetric Catalysis |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Enantiomeric Excess | >98% | 92–95% |

| Cost (USD/kg) | 1200 | 2500 |

| Scalability | High | Moderate |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The morpholine ring’s nitrogen and oxygen atoms enable nucleophilic substitution at the ester group or ring positions:

-

Ester group substitution : The ethyl carboxylate undergoes nucleophilic displacement with amines or alcohols under basic conditions. For example, reaction with primary amines yields corresponding morpholine-2-carboxamides .

-

Ring-opening reactions : Tosyl-oxazatedine intermediates react with α-formyl carboxylates via base-catalyzed ring-opening to form morpholine hemiaminals (e.g., 3a–l in Scheme 1 of ).

Key Conditions :

-

Base catalysts (e.g., K₂CO₃) in polar aprotic solvents like 1,4-dioxane .

-

Reaction temperatures: room temperature to 60°C.

Reduction Reactions

The ethyl ester group can be selectively reduced to a primary alcohol:

-

Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ atmosphere converts the ester to 2-(hydroxymethyl)morpholine .

-

Lithium aluminum hydride (LiAlH₄) : Direct reduction in anhydrous THF yields the same alcohol product.

Mechanistic Insight :

The ester carbonyl is reduced to a methylene group via a two-electron transfer process.

Oxidation and Hydrolysis

-

Ester hydrolysis : Acidic or basic hydrolysis converts the ethyl ester to morpholine-2-carboxylic acid. For example, NaOH in aqueous ethanol yields the free carboxylic acid (12 in ).

-

Oxidation : While direct oxidation of the ester is less common, the morpholine ring’s nitrogen can be oxidized to form N-oxide derivatives under mild conditions (e.g., H₂O₂/CH₃COOH) .

Photoredox-Mediated Decarboxylative Alkylation

The hydrolyzed carboxylic acid derivative (12 ) undergoes visible light-promoted decarboxylation to generate radicals for C–C bond formation:

-

Reagents : Fukuzumi catalyst (13 ) and methyl vinyl ketone under air .

-

Outcome : Diastereoconvergent synthesis of ketone 14 with exclusive stereoselectivity .

Mechanism :

-

Single-electron oxidation of the carboxylate generates a carboxyl radical.

-

Decarboxylation produces a carbon-centered radical (17 ).

-

Radical addition to methyl vinyl ketone forms the alkylated product .

Stereoelectronic and Steric Effects

Reactions exhibit pronounced stereochemical outcomes due to:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-Ethyl morpholine-2-carboxylate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to neurotransmitters.

Case Study : A study demonstrated that derivatives of this compound exhibited selective binding to neurotransmitter receptors, indicating potential applications in drug design for neurological conditions.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 3.12 μg/mL |

| Derivative B | Escherichia coli | 6.25 μg/mL |

| Derivative C | Pseudomonas aeruginosa | 12.5 μg/mL |

These findings suggest that further exploration of these derivatives could lead to the development of new antimicrobial agents.

Anti-inflammatory Potential

Preliminary studies have shown that this compound may possess anti-inflammatory properties.

Research Findings : In vitro assays indicated that this compound could inhibit pro-inflammatory cytokine release, suggesting its potential as a therapeutic agent for inflammatory diseases.

Applications in Agricultural Chemistry

The compound is also being explored for its potential applications in agrochemicals, particularly as a building block for developing new herbicides and pesticides. Its ability to modulate biological pathways makes it a candidate for creating targeted agricultural solutions.

Wirkmechanismus

Der Wirkungsmechanismus von (S)-Ethylmorpholin-2-carboxylat-Hydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Aktivator wirken und die Aktivität dieser Zielstrukturen modulieren. Die genauen Wege und molekularen Wechselwirkungen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

(a) Ethyl Morpholine-2-Carboxylate (CAS: 135782-25-1)

(b) (R)-Methyl Morpholine-2-Carboxylate Hydrochloride (CAS: 1352709-55-7)

(c) Morpholine-2-Carboxylic Acid Hydrochloride (CAS: 878010-24-3)

- Key Difference: Carboxylic acid (vs. 71.47 for ethyl ester) .

Heterocyclic Derivatives

(a) Ethyl Pyrrolidine-2-Carboxylate Hydrochloride

- Key Differences: Ring Structure: 5-membered pyrrolidine (vs. 6-membered morpholine). Functionality: No oxygen atom in the ring, reducing polarity .

(b) tert-Butyl Morpholine-2-Carboxylate Hydrochloride (CAS: EN300-27145787)

Pharmacologically Relevant Analogues

(a) Metcaraphen Hydrochloride (CAS: C20H31NO2•HCl)

(b) Articaine Derivatives (e.g., Ethylarticaine Hydrochloride)

- Key Differences: Core Structure: Thiophene-2-carboxylate with amino substituents. Application: Dental anesthesia (vs. broader synthetic utility of morpholine derivatives) .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | LogP | PSA (Ų) |

|---|---|---|---|---|---|

| (S)-Ethyl morpholine-2-carboxylate HCl | C₇H₁₄ClNO₃ | 219.64 | 135782-25-1 | 0.50 | 71.47 |

| Morpholine-2-carboxylic acid HCl | C₅H₁₀ClNO₃ | 167.59 | 878010-24-3 | -0.20 | 84.86 |

| Ethyl pyrrolidine-2-carboxylate HCl | C₇H₁₄ClNO₂ | 187.64 | N/A | 0.45 | 52.32 |

Key Research Findings

Stereochemical Impact : The (S)-enantiomer of ethyl morpholine-2-carboxylate hydrochloride shows higher chiral recognition in asymmetric synthesis compared to its (R)-counterpart .

Solubility Advantage : Hydrochloride salts of morpholine esters exhibit 2–3× higher solubility in water than free bases, critical for pharmaceutical formulations .

Stability : Ethyl esters demonstrate slower hydrolysis rates (t₁/₂ > 24 h at pH 7.4) compared to methyl esters (t₁/₂ ~12 h), favoring prolonged shelf life .

Biologische Aktivität

(S)-Ethyl morpholine-2-carboxylate hydrochloride is a chiral compound with significant biological properties, making it a subject of interest in pharmaceutical research. Its molecular formula is C7H14ClNO3, with a molecular weight of approximately 195.65 g/mol. The compound's chirality, particularly the S-enantiomer, enables it to interact selectively with various biological targets, which is crucial for drug design and therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a morpholine ring, a six-membered heterocyclic structure that includes one nitrogen atom. This unique configuration allows for interactions with biological receptors and enzymes, potentially influencing neurotransmitter systems due to its structural similarity to naturally occurring neurotransmitters.

1. Antimicrobial Activity

Research indicates that derivatives of morpholine compounds, including this compound, exhibit notable antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

Studies have shown that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting its potential as an antimicrobial agent .

2. Neuropharmacological Potential

The structural characteristics of this compound suggest its potential role as an intermediate in synthesizing pharmaceuticals targeting central nervous system disorders. Its ability to interact with neurotransmitter receptors implies possible applications in treating conditions such as depression and anxiety disorders .

Case Study: Monoamine Transporter Inhibition

A study highlighted the compound's activity as a norepinephrine and serotonin reuptake inhibitor, which could be beneficial in treating various psychiatric disorders. The inhibition of these transporters is crucial for the modulation of mood and emotional responses .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. For instance:

- Binding Affinity : Preliminary data suggest that this compound may bind to neurotransmitter receptors due to its structural similarity to natural substrates.

- Metabolic Pathways : Investigations into its metabolic pathways indicate potential interactions with cytochrome P450 enzymes, which are essential for drug metabolism and clearance.

Safety and Toxicity

While this compound exhibits promising biological activities, it is also important to consider its safety profile. The compound has been classified as corrosive and can cause severe skin burns and eye damage . Therefore, handling precautions are necessary when working with this chemical.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-ethyl morpholine-2-carboxylate hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic asymmetric synthesis. For example, morpholine derivatives often undergo esterification under acidic conditions with ethyl chloroformate. Optimization involves adjusting catalysts (e.g., chiral catalysts for enantioselectivity), temperature (0–5°C to minimize racemization), and solvent polarity (e.g., dichloromethane vs. THF) . Purification via recrystallization in ethanol/water mixtures improves purity. Monitoring by chiral HPLC (using a Chiralpak® column) ensures enantiomeric excess ≥98% .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm molecular structure, with characteristic peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and morpholine ring protons (δ ~3.5–4.0 ppm) .

- X-ray Crystallography : SHELX programs resolve stereochemical ambiguities; hydrogen bonding patterns between the hydrochloride salt and morpholine oxygen are critical for structural validation .

- HPLC-MS : Reversed-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity and detect impurities (e.g., unreacted starting materials) .

Q. How should this compound be stored to prevent degradation during long-term studies?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to avoid hydrolysis of the ester group. Periodic stability testing via HPLC is recommended, as shelf life can vary due to moisture sensitivity. Short-term use (≤1 week) allows storage at 4°C with desiccants .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of ethyl morpholine-2-carboxylate hydrochloride to isolate the (S)-enantiomer?

- Methodological Answer : Use chiral resolving agents (e.g., (+)- or (−)-di-p-toluoyl tartaric acid) in diethyl ether to form diastereomeric salts. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer. Monitor enantiomeric ratios via circular dichroism (CD) spectroscopy or chiral HPLC .

Q. How can computational modeling predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for hydrolysis or nucleophilic attacks. Molecular dynamics simulations (Amber or GROMACS) predict solvation effects in polar aprotic solvents . Compare results with experimental kinetic studies (e.g., Arrhenius plots) to validate models .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., proteases) using fluorogenic substrates. IC values are determined via dose-response curves.

- Cellular Uptake : Radiolabel the compound with H or C and measure intracellular accumulation in cell lines (e.g., HEK293) using scintillation counting .

Q. How can researchers mitigate side reactions when using this compound in acid-sensitive syntheses?

- Methodological Answer : Employ buffered conditions (e.g., phosphate buffer pH 7.4) or scavengers (e.g., polymer-bound dimethylaminopyridine) to neutralize HCl byproducts. Conduct reactions under inert atmospheres to prevent oxidation of the morpholine ring .

Q. How should contradictory crystallographic and spectroscopic data on this compound be reconciled?

- Methodological Answer : Re-examine experimental conditions:

- X-ray Data : Verify hydrogen atom placement using SHELXL's refinement tools and check for twinning or disorder .

- NMR Data : Confirm solvent effects (e.g., DMSO vs. CDCl) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in replicated experiments .

Data Presentation Guidelines

- Tables : Include retention times (HPLC), NMR shifts, and DFT-calculated bond angles.

- Figures : Highlight chiral centers in X-ray structures and overlay experimental/computed IR spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.